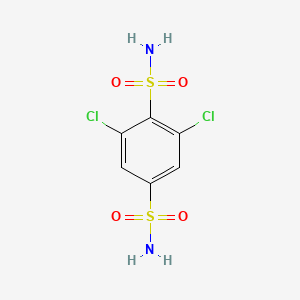

2,6-Dichlorobenzene-1,4-disulfonamide

Description

2,6-Dichlorobenzene-1,4-diamine is a chlorinated aromatic diamine used in textile manufacturing. It has recently been identified as a prehapten or prohapten, requiring oxidation or metabolic activation to form protein-reactive electrophiles (e.g., quinone imines) that trigger skin sensitization . Key findings include:

- Reactivity: Oxidizes in air to a quinone imine intermediate, which reacts with cysteine residues in peptides, mimicking the behavior of p-phenylenediamine .

- Migration and Exposure: Demonstrates higher migration rates from synthetic garments than previously assumed for similar compounds, raising concerns about dermal absorption .

Properties

Molecular Formula |

C6H6Cl2N2O4S2 |

|---|---|

Molecular Weight |

305.2 g/mol |

IUPAC Name |

2,6-dichlorobenzene-1,4-disulfonamide |

InChI |

InChI=1S/C6H6Cl2N2O4S2/c7-4-1-3(15(9,11)12)2-5(8)6(4)16(10,13)14/h1-2H,(H2,9,11,12)(H2,10,13,14) |

InChI Key |

HFMNQGAPVVOTMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichlorobenzene-1,4-disulfonamide typically involves the chlorination of benzene followed by sulfonation. The process can be summarized as follows:

Chlorination: Benzene is treated with chlorine in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 6 positions of the benzene ring.

Sulfonation: The chlorinated benzene is then subjected to sulfonation using sulfuric acid or oleum to introduce sulfonamide groups at the 1 and 4 positions.

Industrial Production Methods

In industrial settings, the production of 2,6-Dichlorobenzene-1,4-disulfonamide is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves:

Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady-state operation.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions is crucial for maximizing the efficiency of the chlorination and sulfonation reactions.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzene-1,4-disulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 2,6-Dichlorobenzene-1,4-disulfonamide, which can have different functional groups replacing the chlorine atoms or modifying the sulfonamide groups.

Scientific Research Applications

2,6-Dichlorobenzene-1,4-disulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzene-1,4-disulfonamide involves its interaction with specific molecular targets and pathways:

Carbonic Anhydrase Inhibition: The compound acts as a carbonic anhydrase inhibitor, reducing the production of aqueous humor in the eye and lowering intraocular pressure.

Enzyme Inhibition: It inhibits various enzymes involved in metabolic pathways, leading to its potential therapeutic effects in conditions like epilepsy.

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares 2,6-dichlorobenzene-1,4-diamine with three related compounds:

Mechanistic and Toxicological Differences

- Oxidation Requirements: 2,6-Dichlorobenzene-1,4-diamine and p-phenylenediamine require oxidation to form reactive intermediates (quinone imines), whereas 2,5-dinitrochlorobenzene acts directly as an electrophile . 2,6-Dichloro-4-nitroaniline is metabolized via enzymatic reduction to yield the diamine, highlighting its role as a prohapten .

In Vitro Test Results :

- DPRA (Direct Peptide Reactivity Assay) :

- Positive for 2,6-dichlorobenzene-1,4-diamine and 2,5-dinitrochlorobenzene .

- Negative for 2,6-dichloro-4-nitroaniline .

- h-CLAT (Human Cell Line Activation Test) :

All compounds except 2,6-dichloro-4-nitroaniline tested positive, indicating dendritic cell activation .

- Risk Assessment: Dermal exposure to 2,6-dichlorobenzene-1,4-diamine in textiles poses low non-carcinogenic risk for the general population. However, sensitized individuals may experience contact dermatitis at lower thresholds .

Key Research Findings and Implications

- Migration Rates : Experimental data show that 2,6-dichlorobenzene-1,4-diamine migrates from textiles more readily than structurally similar compounds, emphasizing the need for in vitro testing over theoretical models .

- Metabolic Activation : The prohapten nature of 2,6-dichloro-4-nitroaniline underscores the importance of considering metabolic pathways in risk assessments .

- Regulatory Status : Both 2,6-dichlorobenzene-1,4-diamine and 2,5-dinitrochlorobenzene were classified as textile skin sensitizers under OECD guidelines, marking the first such designation for these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.